molecular formula C8H5F3O2 B1376151 3-Hydroxy-5-(trifluoromethyl)benzaldehyde CAS No. 1243312-51-7

3-Hydroxy-5-(trifluoromethyl)benzaldehyde

Cat. No. B1376151
CAS RN: 1243312-51-7
M. Wt: 190.12 g/mol
InChI Key: NEQXALZOVLWZSE-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H5F3O2 . It is also known as 3-Formyl-5-(trifluoromethyl)phenol .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde can be represented by the IUPAC Standard InChI: InChI=1S/C8H5F3O2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-4,13H .


Physical And Chemical Properties Analysis

3-Hydroxy-5-(trifluoromethyl)benzaldehyde is a solid at room temperature . Its molecular weight is 190.12 . The compound’s IUPAC name is 3-hydroxy-5-(trifluoromethyl)benzaldehyde .

Scientific Research Applications

Oxidative Rearrangement in Organic Synthesis

3-Hydroxy-5-(trifluoromethyl)benzaldehyde plays a significant role in oxidative rearrangements. For instance, it is involved in the reaction where 3-Aryl-3-hydroxy-1-methylazetidine-2-thiones react with HCl in DMSO to produce 3-methyl-5-aryloxazole-2-thiones. This process is crucial in organic synthesis and can be promoted by trifluoroacetic anhydride/DMSO in CH2Cl2, demonstrating the chemical's versatility in facilitating complex organic reactions (Creary & Losch, 2008).

Synthesis of Tetranuclear Complexes

In inorganic chemistry, 3-Hydroxy-5-(trifluoromethyl)benzaldehyde derivatives are used in synthesizing tetranuclear complexes with elements like cobalt and nickel. These complexes, formed under solvothermal conditions, display unique magnetic properties and have potential applications in material science (Zhang et al., 2013).

Antioxidant Activity Studies

In medicinal chemistry, derivatives of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde have been synthesized and analyzed for their in vitro antioxidant activities. Such studies provide insights into the potential therapeutic applications of these compounds (Yüksek et al., 2015).

Copper Extraction from Acidic Solutions

This chemical is also used in the extraction of metals. For instance, derivatives of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde have been synthesized and employed for copper extraction from acidic sulphate solutions. Such applications are vital in the field of metallurgy and environmental science (Szymanowski et al., 1983).

Catalysis in Asymmetric Hydrocyanation

This chemical serves as a catalyst in asymmetric hydrocyanation reactions. It has been used to produce optically active pyrethroid insecticides, showing its importance in agricultural chemistry (Danda, 1991).

Applications in Organic Chemistry Reactions

Its derivatives are used in Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, highlighting its role in facilitating complex organic chemistry reactions (Chen et al., 2017).

Synthesis of Novel Compounds

3-Hydroxy-5-(trifluoromethyl)benzaldehyde is involved in the synthesis of new compounds like 1,8-dimethyl-5-methoxytetralin-6-ol, showcasing its utility in the creation of novel chemical entities (Banerjee et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-hydroxy-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQXALZOVLWZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-(trifluoromethyl)benzaldehyde

CAS RN

1243312-51-7
Record name 3-hydroxy-5-(trifluoromethyl)benzaldehyde
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